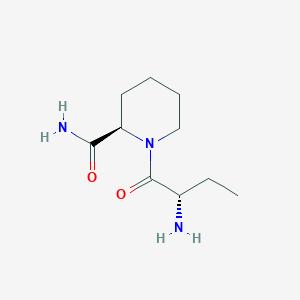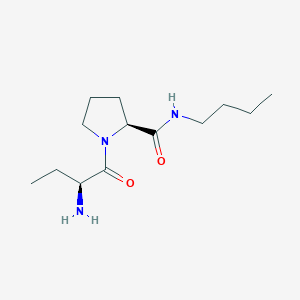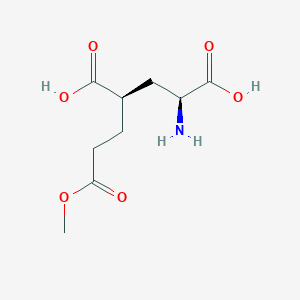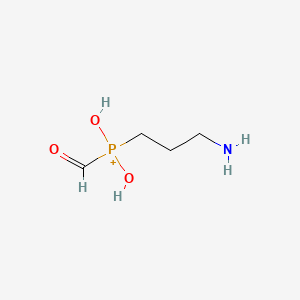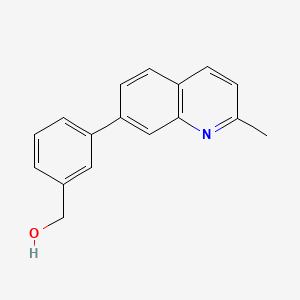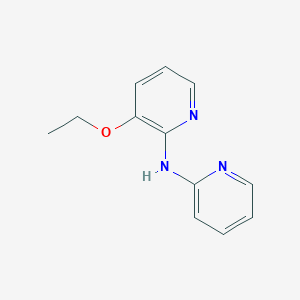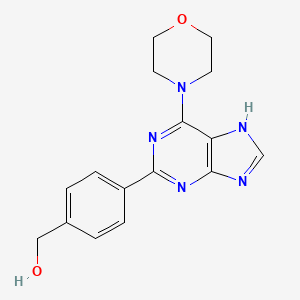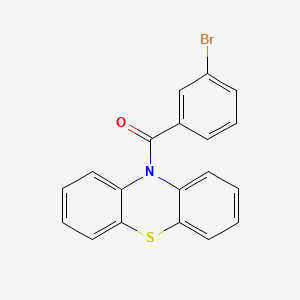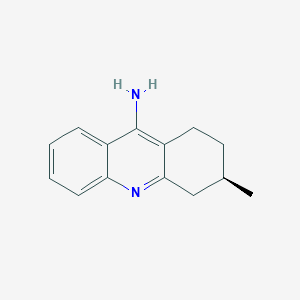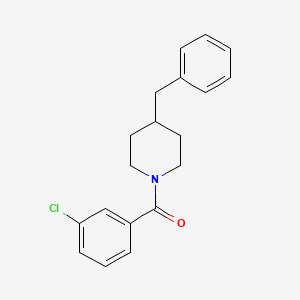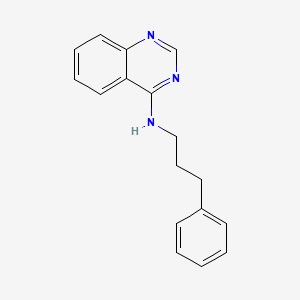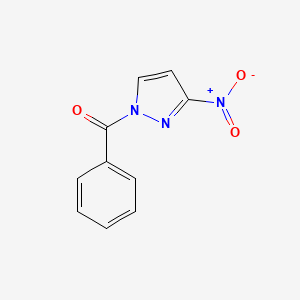
(3-nitro-1H-pyrazol-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-nitro-1H-pyrazol-1-yl)(phenyl)methanone is a heterocyclic compound that contains both a pyrazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitro-1H-pyrazol-1-yl)(phenyl)methanone typically involves the reaction of 3-nitro-1H-pyrazole with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(3-nitro-1H-pyrazol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Reduction: 3-amino-1H-pyrazol-1-yl)(phenyl)methanone.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-nitro-1H-pyrazol-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-nitro-1H-pyrazol-1-yl)(phenyl)methanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(3,5-dinitro-1H-pyrazol-4-yl)(phenyl)methanone: Similar structure with an additional nitro group, potentially leading to different reactivity and biological activity.
(3-nitro-1H-pyrazol-1-yl)(4-methylphenyl)methanone: Contains a methyl group on the phenyl ring, which may influence its chemical and biological properties.
Uniqueness
(3-nitro-1H-pyrazol-1-yl)(phenyl)methanone is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
(3-nitropyrazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C10H7N3O3/c14-10(8-4-2-1-3-5-8)12-7-6-9(11-12)13(15)16/h1-7H |
InChI Key |
MIWUBRDWBKJULS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



